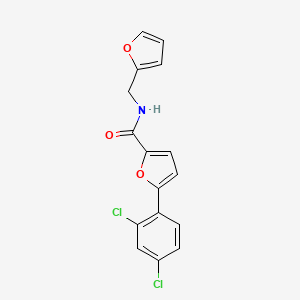
5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, commonly known as DMF, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxification enzymes. DMF has been shown to activate Nrf2, leading to increased expression of these enzymes and protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. DMF has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMF has been shown to protect neurons from oxidative stress and promote the regeneration of damaged nerve fibers.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under normal laboratory conditions. However, DMF is also known to be highly reactive and can react with various other compounds, leading to the formation of unwanted byproducts. In addition, DMF can be toxic at high concentrations, and care should be taken when handling it.
Zukünftige Richtungen
For the study of DMF include the development of new derivatives and the investigation of its potential use in the treatment of other diseases.
Synthesemethoden
DMF is synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-furylmethylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to DMF by further reaction with furfuryl alcohol. The yield of DMF is typically high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. DMF has also been investigated for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. In addition, DMF has been used as a starting material for the synthesis of various other compounds with potential biological activity.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-3-4-12(13(18)8-10)14-5-6-15(22-14)16(20)19-9-11-2-1-7-21-11/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWQIMARKJJVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

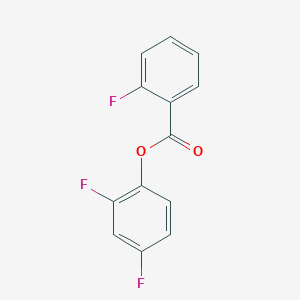
![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)

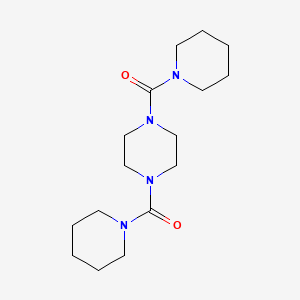
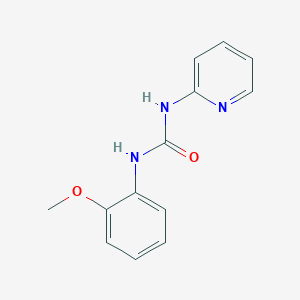
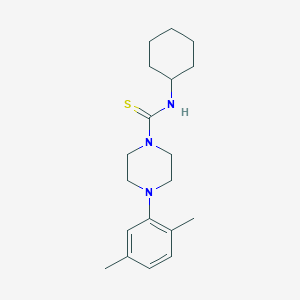
![ethyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5841820.png)
